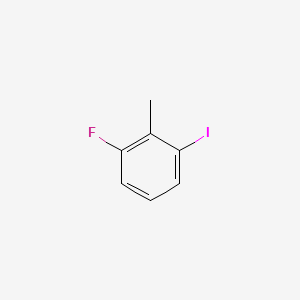

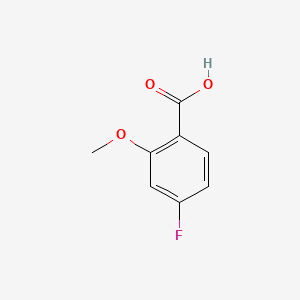

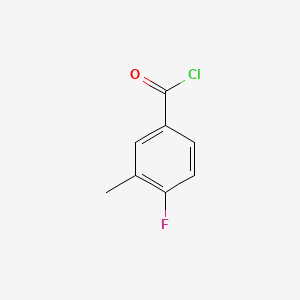

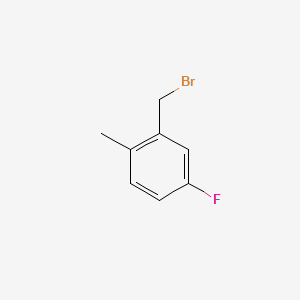

![molecular formula C14H11FO3 B1304859 4-[(3-Fluorophenyl)methoxy]benzoic acid CAS No. 405-85-6](/img/structure/B1304859.png)

4-[(3-Fluorophenyl)methoxy]benzoic acid

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures, as seen in the preparation of benzoxazole and benzothiazole analogues from corresponding benzazoles . Similarly, the Mitsunobu reaction has been employed using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent, indicating that benzoic acid derivatives can be versatile in synthetic chemistry . The selective metalation of unprotected methoxy benzoic acids to synthesize methylated derivatives also provides a potential synthetic route that could be adapted for the synthesis of "4-[(3-Fluorophenyl)methoxy]benzoic acid" .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives has been extensively studied using X-ray diffraction and DFT calculations. For instance, the structure of a novel benzamide was analyzed using these methods, providing detailed information on lattice constants and molecular geometry . Similarly, the structure of a pyrazole-carboxylic acid derivative was characterized, which could be relevant to understanding the conformational aspects of "4-[(3-Fluorophenyl)methoxy]benzoic acid" .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For example, the presence of a methoxymethoxy group in 4-bromo-3-(methoxymethoxy) benzoic acid has been shown to affect its reactivity, as indicated by various molecular parameters and reactivity descriptors . This suggests that the fluorophenylmethoxy group in "4-[(3-Fluorophenyl)methoxy]benzoic acid" could similarly influence its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. Theoretical studies on 4-bromo-3-(methoxymethoxy) benzoic acid have provided insights into its vibrational properties, reactivity descriptors, and non-linear optical properties . Additionally, the influence of solvents on these properties has been highlighted, which could be relevant for understanding the behavior of "4-[(3-Fluorophenyl)methoxy]benzoic acid" in different environments.

科学的研究の応用

Luminescent Property Enhancement

Research demonstrates the synthesis of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, aiming to study the influence of electron-withdrawing and electron-donating groups on their photoluminescent properties. This work indicates that substituents on the benzoic acid derivatives can significantly affect the luminescence efficiency of lanthanide complexes, which could be leveraged for applications requiring specific photophysical characteristics (Sivakumar et al., 2010).

Antimicrobial Activity

A study on the synthesis of fluorine-containing thiadiazolotriazinones, involving the use of 3-phenoxy-4-fluoro-benzoic acid, highlighted the potential of these compounds as antibacterial agents. This suggests that modifications of the benzoic acid structure, including the incorporation of a fluorophenyl group, can lead to biologically active molecules with potential applications in combating microbial infections (Holla et al., 2003).

Chemical Behavior and Interaction Studies

Further research into the reaction mechanisms of specific derivatives of benzoic acid with environmental and biological relevance was conducted. For example, the study of coniferyl alcohol's interaction with NO3 radicals provided insights into its chemical behavior in atmospheric conditions, including the formation of various oxidation products. This research is vital for understanding the environmental fate of organic compounds and their potential impacts on health and climate (Liu et al., 2017).

Sensitized Emission of Luminescent Complexes

Investigations into the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes revealed how intramolecular charge transfer (ICT) states play a crucial role in energy-transfer pathways, affecting luminescent efficiency. This study provides valuable insights into designing luminescent materials for applications like bioimaging and sensors (Kim et al., 2006).

Safety and Hazards

While specific safety data for “4-[(3-Fluorophenyl)methoxy]benzoic acid” is not available, it’s important to handle all chemical compounds with care. For example, a related compound, 4-(4-Fluorophenyl)benzoic acid, is known to cause skin irritation, serious eye damage, and may cause respiratory irritation .

特性

IUPAC Name |

4-[(3-fluorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTZODCOPHCYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382433 | |

| Record name | 4-[(3-Fluorophenyl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Fluorophenyl)methoxy]benzoic acid | |

CAS RN |

405-85-6 | |

| Record name | NW-1689 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3-Fluorophenyl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Fluorobenzyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NW-1689 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KQ2XQY9HW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。